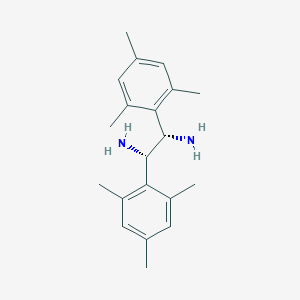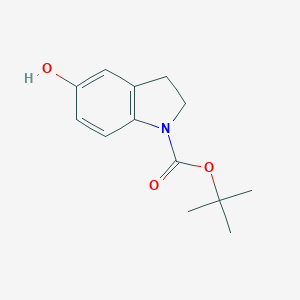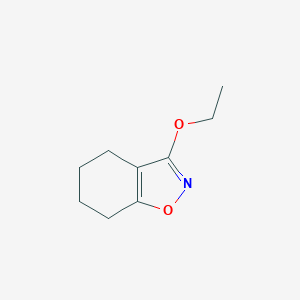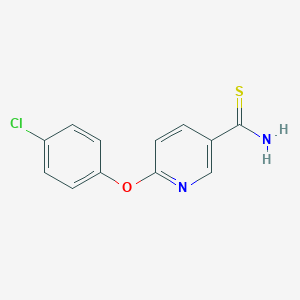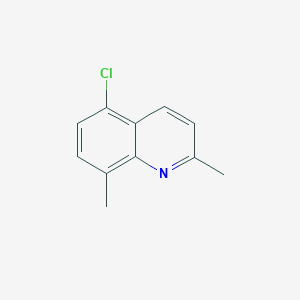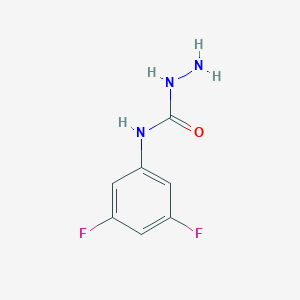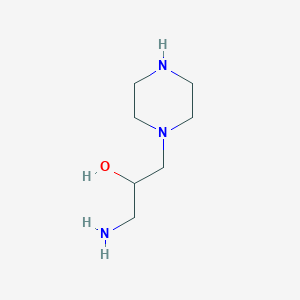
1-Amino-3-(piperazin-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(piperazin-1-yl)propan-2-ol is a chemical compound that features both an amino group and a piperazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-3-(piperazin-1-yl)propan-2-ol can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of (S)-propylene oxide with liquid ammonia and a catalyst such as p-toluene sulfonic acid . This reaction is carried out at temperatures ranging from 40-120°C and pressures between 1-10 MPa .
Industrial Production Methods: The industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of phase transfer catalysts and high vacuum distillation are common practices to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-3-(piperazin-1-yl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions to form corresponding carbonyl compounds .
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohol derivatives .
Applications De Recherche Scientifique
1-Amino-3-(piperazin-1-yl)propan-2-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Amino-3-(piperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and subsequent physiological effects . This interaction is crucial in its application as an anthelmintic agent.
Comparaison Avec Des Composés Similaires
2-Amino-1-propanol: A hydrogenated derivative of alanine with similar structural features.
3-Amino-1-propanol: A straight-chain compound not widely used.
3-Amino-2-propanol:
Uniqueness: 1-Amino-3-(piperazin-1-yl)propan-2-ol stands out due to its piperazine ring, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications .
Propriétés
IUPAC Name |
1-amino-3-piperazin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O/c8-5-7(11)6-10-3-1-9-2-4-10/h7,9,11H,1-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAYRHIIHNUBPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
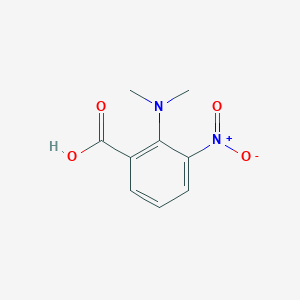
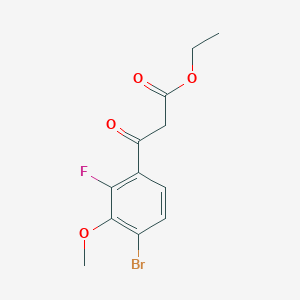
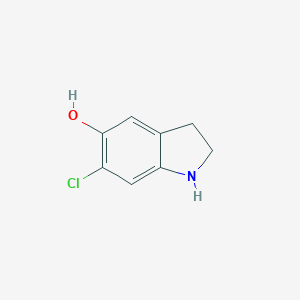
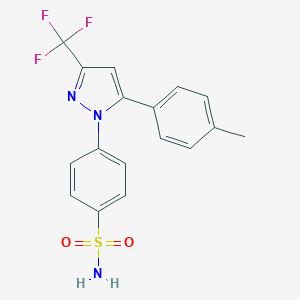
![(1S,2R,4S,6S)-2-methyl-6-propan-2-yl-3-oxatricyclo[4.1.0.02,4]heptane](/img/structure/B70828.png)
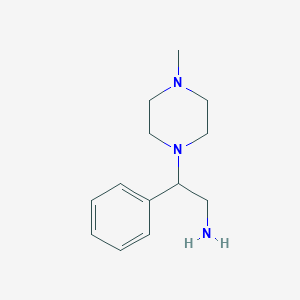
![2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane](/img/structure/B70830.png)
